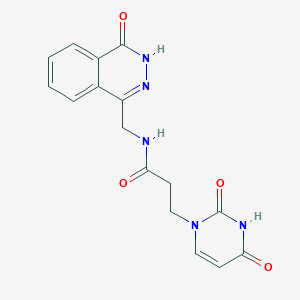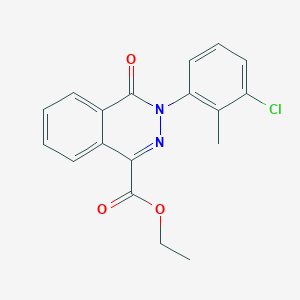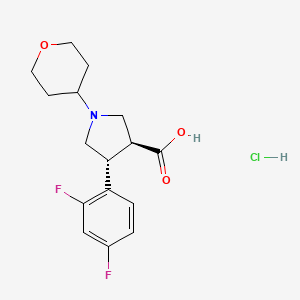
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide is a complex organic molecule with potential applications in various scientific fields. Its structure features a blend of dihydropyrimidine and dihydrophthalazine moieties, indicating its potential versatility.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process starting from basic organic intermediates:
Synthesis of 3,4-dihydropyrimidin-2,4-dione: : This involves the cyclization of urea with an appropriate β-keto ester under acidic conditions.
Formation of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)propanamide: : This step includes the condensation reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by N-alkylation with propanamide.
Industrial Production Methods: The compound’s synthesis on an industrial scale would involve optimizing reaction conditions to ensure high yield and purity, utilizing continuous flow reactors to enhance reaction efficiency, and applying green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with reagents like hydrogen peroxide, leading to various oxidized forms.
Reduction: : Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.
Substitution: : Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Sodium borohydride in methanol.
Substitution: : Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation yields hydroxylated derivatives, reduction results in alcohols, and substitution can produce various alkylated products.
科学的研究の応用
This compound has broad applications:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in studying enzyme interactions due to its dihydropyrimidine core.
Medicine: : Investigated for antiviral and anticancer activities.
Industry: : Utilized in the development of new materials with unique properties.
作用機序
The compound interacts with biological systems primarily through its dihydropyrimidine and phthalazinone groups. These moieties can bind to specific enzymes and receptors, influencing cellular processes. The exact mechanism involves inhibition of key enzymatic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Compared to other dihydropyrimidine and phthalazinone derivatives, this compound’s unique combination of functional groups offers distinct chemical reactivity and biological activity. Similar compounds include:
3,4-dihydropyrimidin-2-one derivatives
Phthalazinone-based molecules
Combined analogs with different linker modifications
This compound stands out due to its dual functional cores and potential to bridge gaps between chemical reactivity and biological activity, making it a valuable molecule in scientific research and application.
特性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c22-13(5-7-21-8-6-14(23)18-16(21)25)17-9-12-10-3-1-2-4-11(10)15(24)20-19-12/h1-4,6,8H,5,7,9H2,(H,17,22)(H,20,24)(H,18,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHVTYQBMZPQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate](/img/structure/B2938008.png)
![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
![3-{[(Furan-2-yl)methyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2938011.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide](/img/structure/B2938013.png)

![N-(2-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2938015.png)
![(E)-4-(1,3-dioxoisoindolin-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2938016.png)

![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2938020.png)
![1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2938021.png)
![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)
